Methyl 6-O-Trityl-alpha-D-galactopyranoside
CAS No.: 35920-83-3
Cat. No.: VC0024791
Molecular Formula: C₂₆H₂₈O₆
Molecular Weight: 436.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35920-83-3 |
|---|---|
| Molecular Formula | C₂₆H₂₈O₆ |
| Molecular Weight | 436.5 |
| IUPAC Name | (2S,3R,4S,5R,6R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C26H28O6/c1-30-25-24(29)23(28)22(27)21(32-25)17-31-26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-25,27-29H,17H2,1H3/t21-,22+,23+,24-,25+/m1/s1 |
| SMILES | COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O |
Introduction
Chemical Structure and Properties
Methyl 6-O-Trityl-alpha-D-galactopyranoside consists of a galactopyranose ring with a methyl group at the anomeric position (in alpha configuration) and a triphenylmethyl (trityl) protecting group selectively attached to the 6-position hydroxyl group. This compound has the molecular formula C26H28O6 and a molecular weight of 436.5 g/mol. The strategic placement of the bulky trityl group at the primary hydroxyl position leaves the secondary hydroxyl groups (at positions 2, 3, and 4) available for further modifications.
The chemical properties of Methyl 6-O-Trityl-alpha-D-galactopyranoside are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 35920-83-3 |
| Molecular Formula | C26H28O6 |
| Molecular Weight | 436.5 g/mol |
| Physical State | Solid |
| Appearance | White solid |
| Common Solvents | Chloroform, Dichloromethane, Ethyl Acetate, Methanol |
The compound's structure is characterized by the presence of three free hydroxyl groups at positions 2, 3, and 4 of the galactopyranose ring, which provide reactive sites for further chemical transformations. The bulky trityl group creates significant steric hindrance around the 6-position, influencing the conformational properties and reactivity of the molecule.
Synthesis and Characterization
Synthetic Approaches
The synthesis of Methyl 6-O-Trityl-alpha-D-galactopyranoside typically involves selective protection of the primary hydroxyl group of methyl alpha-D-galactopyranoside using trityl chloride in the presence of a base such as pyridine. This approach exploits the higher reactivity of the primary hydroxyl group (6-position) compared to the secondary hydroxyl groups in the galactopyranoside structure.
The selective tritylation process can be further complemented by additional modifications at the remaining hydroxyl groups. For example, acetylation of the free hydroxyl groups at positions 2, 3, and 4 yields Methyl 6-O-Trityl-2,3,4-tri-O-acetyl-α-D-galactopyranoside, a derivative with significant applications in carbohydrate synthesis . This acetylated derivative exhibits characteristic physical properties, including a melting point range of 177-182°C and specific optical rotation [α]22/D +55° (c = 1% in chloroform) .
Research has shown that sequential tritylation, acetylation, and detritylation of related galactopyranosides can lead to complex mixtures of products, including those resulting from acetyl migration . For instance, when methyl beta-D-galactopyranoside undergoes this sequence of reactions, it produces both methyl 2,3,4-tri-O-acetyl-beta-D-galactopyranoside and methyl 2,3,6-tri-O-acetyl-beta-D-galactopyranoside, the latter resulting from acetyl migration .
Characterization Methods
The structural characterization of Methyl 6-O-Trityl-alpha-D-galactopyranoside typically employs a range of analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides critical information about the position of the trityl group and the configuration at the anomeric center. Both 1H and 13C NMR techniques, along with two-dimensional methods, are essential for confirming the structure of the compound .
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Mass spectrometry enables confirmation of the molecular weight and can provide fragmentation patterns that support structural assignments.
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Infrared spectroscopy helps identify key functional groups, particularly the hydroxyl and ether linkages characteristic of carbohydrate derivatives.
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Optical rotation measurements confirm the stereochemistry, especially the alpha configuration at the anomeric position.
Applications in Carbohydrate Chemistry
Role in Glycosylation Reactions
Methyl 6-O-Trityl-alpha-D-galactopyranoside serves as a valuable building block in glycosylation reactions, which are fundamental processes in carbohydrate chemistry for constructing complex oligosaccharides. The selective protection pattern afforded by the trityl group enables controlled reactivity at specific positions, allowing for the systematic construction of complex carbohydrate structures with precise regio- and stereoselectivity.
The free hydroxyl groups at positions 2, 3, and 4 can function as glycosyl acceptors in glycosylation reactions with various glycosyl donors. This selective reactivity pattern is essential for the synthesis of oligosaccharides with defined structures and biological activities. For instance, research has demonstrated that 6-O-protected galactopyranosides can participate in glycosylation reactions to form both alpha- and beta-linked disaccharides in high yields .
Protection Group Strategy
The trityl protecting group in Methyl 6-O-Trityl-alpha-D-galactopyranoside offers several advantages in carbohydrate synthesis:
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Selectivity: The trityl group selectively protects the primary hydroxyl group at the 6-position, providing a strategic advantage in regioselective modifications.
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Mild removal conditions: The trityl group can be removed under mild acidic conditions, allowing for sequential deprotection strategies in multistep syntheses.
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Orthogonality: Trityl protection is orthogonal to many other protecting groups used in carbohydrate chemistry, such as acetyl, benzoyl, and benzyl groups, enabling complex protection-deprotection sequences.
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Steric effects: The bulky nature of the trityl group can influence the reactivity of neighboring groups and the stereochemical outcome of glycosylation reactions, providing additional tools for controlling synthesis.
Research Findings and Biological Applications
Biochemical and Biophysical Studies
While Methyl 6-O-Trityl-alpha-D-galactopyranoside itself primarily serves as a synthetic intermediate, related galactopyranoside derivatives have demonstrated significant biological activities. Research has shown that various acylated methyl galactopyranosides exhibit antimicrobial properties, with differential activities against bacterial and fungal pathogens .
For example, 6-O-acyl methyl β-D-galactopyranoside esters produced by direct acylation methods have shown promising antimicrobial activities . These compounds have been evaluated against various bacterial strains, including Bacillus subtilis and Escherichia coli, with some derivatives exhibiting significant inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 0.352 ± 0.02 to 0.703 ± 0.01 mg/ml .
Synthesis of Related Compounds
Derived Compounds and Their Synthesis
The synthesis of compounds derived from Methyl 6-O-Trityl-alpha-D-galactopyranoside involves various chemical transformations of the free hydroxyl groups at positions 2, 3, and 4. One important derivative is Methyl 6-O-Trityl-2,3,4-tri-O-acetyl-α-D-galactopyranoside, which is prepared by acetylation of the parent compound .
This acetylated derivative has been thoroughly characterized, with reported physical constants including a melting point range of 177-182°C and specific optical rotation . Commercial sources offer this compound at various prices, ranging from $503.48 for 5mg to $2120 for 5g, reflecting its specialized nature and importance in carbohydrate research .
Conversion to Complex Oligosaccharides
The conversion of Methyl 6-O-Trityl-alpha-D-galactopyranoside to more complex oligosaccharides involves selective deprotection and glycosylation steps. Research has demonstrated that removal of the trityl group followed by glycosylation at the 6-position can yield disaccharides with defined linkages .
For example, studies with related compounds have shown that reaction of methyl 2,3,4-tri-O-acetyl-beta-D-galactopyranoside with 2,3,4,6-tetra-O-acetyl-alpha-D-galactosyl bromide in the presence of mercuric cyanide and mercuric bromide yields both alpha- and beta-D-(1→6)-linked disaccharides in high yield . The structures of these disaccharides have been confirmed through comprehensive NMR spectroscopic analysis, including both one-dimensional and two-dimensional techniques .
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